molecular formula C10H11NO2 B1585150 4-Benzyloxazolidin-2-on CAS No. 40217-17-2

4-Benzyloxazolidin-2-on

Katalognummer: B1585150
CAS-Nummer: 40217-17-2
Molekulargewicht: 177.2 g/mol
InChI-Schlüssel: OJOFMLDBXPDXLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-1,3-oxazolidin-2-one is a derivative of oxazolidinone . It is used as a chiral auxiliary in the synthesis of (S)-equol and for the asymmetric synthesis of (3 R)- and (3 S)-piperazic acid . The molecular formula of 4-Benzyl-1,3-oxazolidin-2-one is C10H11NO2 .


Synthesis Analysis

The synthesis of 4-Benzyl-1,3-oxazolidin-2-one involves an efficient approach towards the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds. This approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .


Molecular Structure Analysis

The molecular structure of 4-Benzyl-1,3-oxazolidin-2-one consists of a 1,3-oxazolidin-2-one ring with a benzyl group attached to the 4-position .


Chemical Reactions Analysis

The chemical reactions involving 4-Benzyl-1,3-oxazolidin-2-one are quite diverse. For instance, it has been used in the synthesis of (S)-equol . It has also been used in the asymmetric synthesis of (3 R)- and (3 S)-piperazic acid .

Wissenschaftliche Forschungsanwendungen

Chirale Hilfsstoff Asymmetrische Alkylierung

Diese Verbindung wird als chirale Hilfsstoff in der asymmetrischen Alkylierung verwendet, einem wichtigen Schritt bei der Synthese verschiedener enantiomerenreiner Verbindungen. Sie trägt dazu bei, eine hohe Enantioselektivität während des Alkylierungsprozesses zu erreichen .

Synthese von (S)-Equol

(S)-Equol, ein nicht-steroidales Östrogen mit potenziellen Vorteilen für die menschliche Gesundheit, kann unter Verwendung von 4-Benzyloxazolidin-2-on synthetisiert werden. Dieser Syntheseweg ist aufgrund der biologischen Aktivitäten von (S)-Equol von Bedeutung .

Herstellung und Funktionalisierung chiraler stabilisierter Ylide

Die Verbindung ist an der Herstellung und Funktionalisierung chiraler, stabilisierter Ylide beteiligt. Diese Ylide sind Zwischenprodukte in verschiedenen stereoselektiven Synthesen .

Asymmetrische Synthese von Piperazinsäure

This compound wird in der asymmetrischen Synthese von Piperazinsäure verwendet, einem wichtigen Baustein für die Synthese komplexer Naturstoffe und Pharmazeutika .

Synthese von Antibiotika

Oxazolidin-2-on-Derivate, einschließlich this compound, werden zur Synthese von Antibiotika wie Linezolid verwendet. Diese Verbindungen wurden ausgiebig auf ihr Potenzial zur Bekämpfung von bakteriellen Infektionen untersucht .

Stereoselektive Synthese von Oxazolidin-2-on-Gerüsten

Ein effizienter Ansatz zur Synthese von 4,5-disubstituierten Oxazolidin-2-on-Gerüsten beinhaltet diese Verbindung. Diese Gerüste sind entscheidend für die Entwicklung von Pharmazeutika und anderen biologisch aktiven Molekülen .

Antibakterielle Aktivität gegen Staphylococcus Aureus

Die antibakterielle Aktivität von Oxazolidinon-Derivaten wurde an Staphylococcus aureus-Stämmen getestet, insbesondere an solchen, die von Tieren mit Mastitis-Infektionen isoliert wurden. Dies unterstreicht auch sein Potenzial für den Einsatz in der Veterinärmedizin .

Zukünftige Richtungen

The future directions for 4-Benzyl-1,3-oxazolidin-2-one could involve its use in the synthesis of new antibacterial drugs, given the interest in oxazolidin-2-ones for this purpose .

Wirkmechanismus

Target of Action

The primary target of 4-Benzyloxazolidin-2-One, also known as 4-Benzyl-1,3-oxazolidin-2-one, is MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), an enzyme in the menaquinone (MK) biosynthetic pathway . This pathway is crucial for the survival of Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB), under hypoxic conditions .

Mode of Action

4-Benzyloxazolidin-2-One interacts with its target, MenA, inhibiting its function in the MK biosynthetic pathway . This inhibition disrupts the electron transport chain (ETC) in the cell membrane of Mtb, which is essential for ATP production and other functions .

Biochemical Pathways

The MK biosynthetic pathway, which 4-Benzyloxazolidin-2-One affects, is responsible for the synthesis of MK, an important carrier molecule within the mycobacterial ETC . By inhibiting MenA, 4-Benzyloxazolidin-2-One disrupts this pathway, leading to a disruption in the ETC and, consequently, the energy production within the Mtb cell .

Pharmacokinetics

It’s worth noting that the compound has shown potent activity against mena and mtb, indicating its bioavailability .

Result of Action

The result of 4-Benzyloxazolidin-2-One’s action is the inhibition of the MK biosynthetic pathway, leading to disruption of the ETC and energy production within the Mtb cell . This leads to the death of the Mtb cell, making 4-Benzyloxazolidin-2-One a potential therapeutic agent for TB .

Action Environment

It’s important to note that the compound’s effectiveness against mtb suggests that it can function effectively in the hypoxic conditions within infected granulomas, where mtb typically resides .

Biochemische Analyse

Cellular Effects

Given its role in asymmetric alkylation, it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s known to be involved in asymmetric alkylation, suggesting it may bind to certain biomolecules and influence enzyme activity

Metabolic Pathways

It’s known that this compound is used as a chiral auxiliary in asymmetric alkylation , suggesting it may interact with certain enzymes or cofactors. The specific metabolic pathways it’s involved in, and any effects it may have on metabolic flux or metabolite levels, are not currently known.

Eigenschaften

IUPAC Name

4-benzyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOFMLDBXPDXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339895
Record name 4-Benzyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40217-17-2
Record name 4-Benzyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyl-2-oxazolidinone, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNE43KJ2MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 13-5 (5.6 g, 19 mmol), THF (97 mL), and NEt3 (3.2 mL, 23 mmol) at −78° C. was added trimethylacetyl chloride (2.6 mL, 21 mmol) dropwise. After addition was complete, the reaction mixture was warmed to 0° C. for 2 h then recooled to −78° C. and treated with lithium (S)-(−)-4-benzyl-2-oxazolidinone (18 mL, 29 mmol; 1.6M solution in THF). The reaction mixture was then warmed to 0° C. for 1 h and poured into EtOAc (300 mL) and sat. NaHCO3 (30 mL). The organic phase was washed with sat. NaHCO3, H2O, and brine, dried (MgSO4), and concentrated. Flash chromatography (silica, EtOAc) gave 13-6 as an oil.
[Compound]
Name
13-5
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
97 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Following the procedure described in Example 46 for the preparation of the corresponding cyclooctyl derivative, 2.1 g of S)-3-[3-cyclopentyl-1-oxopropyl]-4-(phenylmethyl)-2-oxazolidinone and 2.5 g of 2,4,6-triisopropylbenzenesulfonyl azide yielded 1.23 g of [4S-3-(2S)]-3-[2-azido-3-cyclopentyl)-1-oxopropyl]-4-(phenylmethyl)-2-oxazolidinone.
[Compound]
Name
cyclooctyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-benzyloxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-benzyloxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
4-benzyloxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
4-benzyloxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
4-benzyloxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
4-benzyloxazolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.